JYL1421

Descripción general

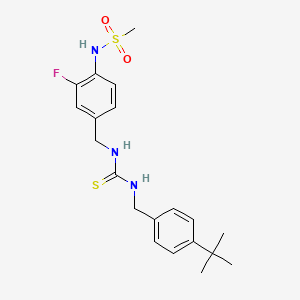

Descripción

JYL1421, también conocido como N-[4-[[[4-(1,1-dimethylethyl)phenyl]methyl]amino]thioxomethyl]amino]methyl]-2-fluorophenyl]-methanesulfonamide, es un potente antagonista del receptor transitorio del potencial vanilloide 1 (TRPV1). Este receptor está involucrado en la detección y regulación de la temperatura corporal y el dolor. This compound ha mostrado un potencial significativo en la investigación científica debido a su capacidad para inhibir las respuestas mediadas por TRPV1.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de JYL1421 implica múltiples pasos, comenzando con la preparación de los compuestos intermedios. Los pasos clave incluyen:

Formación del intermedio tioxometilo: Esto implica la reacción de 4-(1,1-dimethylethyl)benzylamina con disulfuro de carbono y yoduro de metilo.

Acoplamiento con el intermedio fluorofenilo: El intermedio tioxometilo se acopla luego con 2-fluoro-4-nitrobenzylamina en condiciones reductoras para formar el producto final.

Métodos de producción industrial: La producción industrial de this compound sigue rutas de síntesis similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto incluye controlar la temperatura, la presión y el tiempo de reacción, así como utilizar reactivos y disolventes de alta pureza.

Tipos de Reacciones:

Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el átomo de azufre, lo que lleva a la formación de sulfoxidos y sulfonas.

Reducción: El grupo nitro en el intermedio se puede reducir a un grupo amino durante la síntesis.

Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, especialmente en el átomo de flúor.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.

Reducción: Gas hidrógeno con un catalizador de paladio u otros agentes reductores.

Sustitución: Nucleófilos como aminas o tioles.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Aminas.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Pain Management

Mechanism of Action

JYL1421 acts primarily by inhibiting TRPV1, a receptor involved in the transmission of pain signals. By blocking this receptor, this compound can mitigate pain responses associated with various inflammatory conditions.

Case Studies

- A study investigated the effects of this compound on visceral hyperalgesia induced by chemical irritation in rats. The results indicated that pre-emptive administration of this compound significantly reduced visceral sensitivity and inflammation compared to vehicle-treated groups, demonstrating its potential as a therapeutic agent for visceral pain conditions .

- In another experiment, this compound was administered post-inflammation to assess its efficacy in treating established colitis. The findings revealed that it improved microscopic colitis and decreased visceral hypersensitivity, further supporting its role in managing inflammatory pain .

Metabolic Regulation

Impact on Energy Metabolism

Research has shown that TRPV1 antagonists like this compound can influence energy metabolism. Interestingly, co-administration of this compound with capsaicin was found to enhance energy metabolism more than capsaicin alone, suggesting an unconventional mechanism at play .

Research Findings

- A study highlighted that while this compound effectively inhibited TRPV1 activation by capsaicin, it did not alter energy metabolism when administered alone. However, its interaction with capsaicin led to significant increases in energy expenditure, indicating a complex relationship between TRPV1 antagonism and metabolic processes .

Neuroprotection

Potential in Neurological Disorders

Given its role in modulating pain pathways, this compound has been explored for its neuroprotective effects. By inhibiting TRPV1, it may help reduce neuronal excitability and protect against neurodegenerative processes.

Case Studies

- Research has suggested that TRPV1 antagonists could be beneficial in conditions such as chronic pain syndromes and potentially in neurodegenerative diseases where excessive neuronal activation contributes to pathology .

Veterinary Applications

Use in Animal Health

this compound has been studied for its effects on animal models, particularly regarding pain management in veterinary medicine.

Research Findings

- In studies involving dogs and monkeys, this compound was observed to induce hyperthermia while blocking capsaicin-induced responses. This dual effect highlights its potential utility in managing pain without compromising thermoregulation .

Data Summary Table

Mecanismo De Acción

JYL1421 ejerce sus efectos uniéndose competitivamente al receptor TRPV1, inhibiendo así la activación del receptor por agonistas como la capsaicina, el calor y los protones. Esta inhibición evita la entrada de iones calcio en la célula, que es un paso clave en la vía de señalización que conduce a las respuestas de dolor e inflamación .

Compuestos similares:

Capsazepina: Otro antagonista de TRPV1, pero con menor potencia en comparación con this compound.

KJM429: Similar a this compound en términos de sus efectos antagonistas sobre TRPV1, pero difiere en su respuesta al pH y al calor.

Unicidad de this compound: this compound es único debido a su alta potencia y selectividad para el receptor TRPV1. Bloquea eficazmente las respuestas a múltiples agonistas (capsaicina, calor y protones) con mayor potencia en relación con otros antagonistas como la capsazepina .

Comparación Con Compuestos Similares

Capsazepine: Another TRPV1 antagonist but with lower potency compared to JYL1421.

KJM429: Similar to this compound in terms of its antagonistic effects on TRPV1 but differs in its response to pH and heat.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for the TRPV1 receptor. It effectively blocks responses to multiple agonists (capsaicin, heat, and protons) with enhanced potency relative to other antagonists like capsazepine .

Actividad Biológica

JYL1421 is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and inflammatory responses. The compound has garnered attention for its potential therapeutic applications in treating various pain conditions, particularly those associated with inflammation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound acts primarily by inhibiting TRPV1, a receptor that is activated by heat and capsaicin, leading to pain perception. The compound exhibits modality-selective antagonism, meaning it can differentially block TRPV1 responses depending on the activating stimulus (e.g., capsaicin vs. heat). Studies have shown that this compound has a lower inhibitory concentration (IC50) for blocking capsaicin-induced activation compared to heat activation in rat TRPV1 (rTRPV1) channels, indicating its selective action in certain contexts .

Pharmacological Characterization

Research has characterized this compound's pharmacological profile through various in vivo and in vitro studies:

- Inhibition of Capsaicin Responses : this compound has been shown to effectively block capsaicin responses in rTRPV1 with an IC50 of approximately 6 nm, while demonstrating significantly higher IC50 values for heat responses .

- Species-Dependent Effects : A chimeric approach demonstrated that the pore region of TRPV1 is critical for the observed differences in species-dependent block by this compound. By exchanging pore domains between human and rat TRPV1, researchers found that this compound could be made modality-selective in either species .

Study 1: Colitis Model

A study investigated the effects of this compound in a rat model of experimental colitis induced by trinitrobenzene sulfonic acid (TNBS). Key findings included:

- Visceral Hyperalgesia : Pre-emptive administration of this compound significantly reduced visceral hyperalgesia compared to vehicle-treated groups (p<0.05).

- Histological Improvements : The treatment group showed reduced myeloperoxidase (MPO) activity and less microscopic colitis compared to controls, indicating anti-inflammatory effects .

Study 2: Pharmacokinetics and Safety

In pharmacokinetic studies involving Beagle dogs and cynomolgus monkeys:

- Dosage and Administration : Animals were administered this compound at doses ranging from 30 mg/kg to 100 mg/kg.

- Monitoring : Body temperature, blood pressure, and heart rate were monitored post-administration. Notably, this compound did not induce hyperthermia as seen with other TRPV1 antagonists, suggesting a favorable safety profile .

Data Summary

| Parameter | Value/Observation |

|---|---|

| IC50 for Capsaicin | ~6 nm |

| IC50 for Heat | ~887 nm |

| Visceral Sensitivity Reduction | p<0.05 (compared to vehicle) |

| MPO Activity Reduction | Significant decrease (p<0.05) |

| Safety Profile | No hyperthermia observed |

Propiedades

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-[[3-fluoro-4-(methanesulfonamido)phenyl]methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2S2/c1-20(2,3)16-8-5-14(6-9-16)12-22-19(27)23-13-15-7-10-18(17(21)11-15)24-28(4,25)26/h5-11,24H,12-13H2,1-4H3,(H2,22,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBVFMCIJLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC(=C(C=C2)NS(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401907-26-4 | |

| Record name | JYL 1421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0401907264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JYL-1421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6TH2I6W99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.